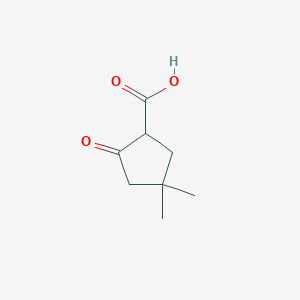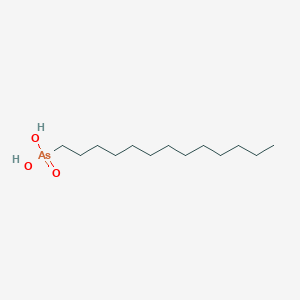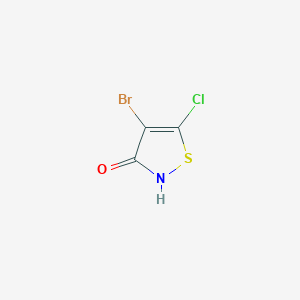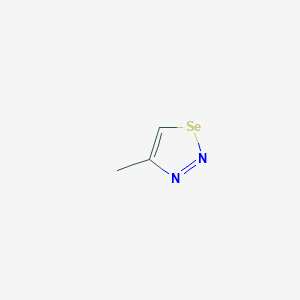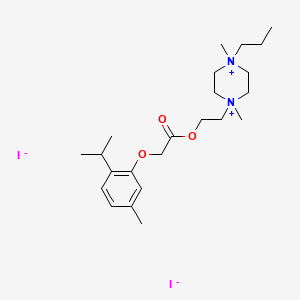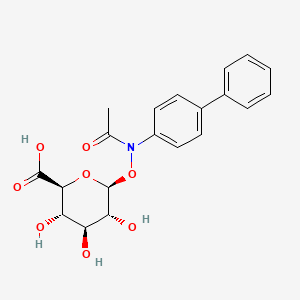
beta-D-Glucopyranuronic acid, 1-((acetyl(1,1'-biphenyl)-4-ylamino)oxy)-1-deoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy-: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a glucopyranuronic acid moiety linked to a biphenyl group through an acetylated aminooxy linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the glucopyranuronic acid moiety: This can be achieved through the oxidation of glucose derivatives under controlled conditions.
Introduction of the biphenyl group: This step involves the coupling of a biphenyl derivative with the glucopyranuronic acid moiety using suitable coupling agents.
Acetylation and aminooxy linkage formation: The final steps involve the acetylation of the amino group followed by the formation of the aminooxy linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
化学反应分析
Types of Reactions
Beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学研究应用
Beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-carboxylate
- Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-methoxy
Uniqueness
Compared to similar compounds, beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- is unique due to its specific functional groups and linkage, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
35651-97-9 |
|---|---|
分子式 |
C20H21NO8 |
分子量 |
403.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-(N-acetyl-4-phenylanilino)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H21NO8/c1-11(22)21(14-9-7-13(8-10-14)12-5-3-2-4-6-12)29-20-17(25)15(23)16(24)18(28-20)19(26)27/h2-10,15-18,20,23-25H,1H3,(H,26,27)/t15-,16-,17+,18-,20-/m0/s1 |
InChI 键 |
MSMYETUKGHQFPE-JNIAIEOXSA-N |
手性 SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
规范 SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


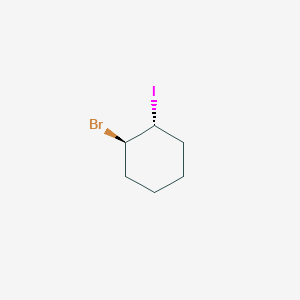

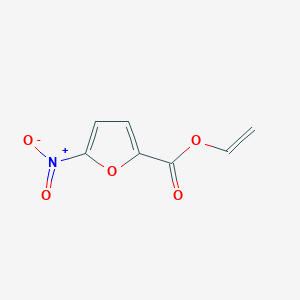
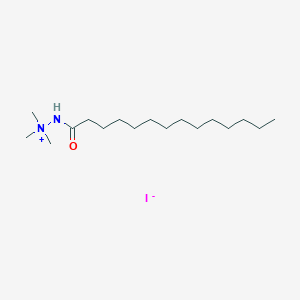
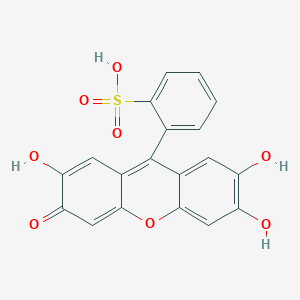
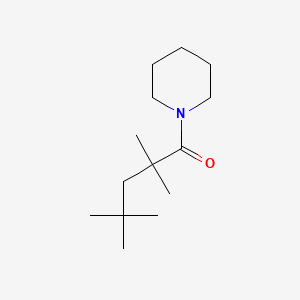

![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
